N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
Description
N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazole moiety at the N1 position and a phenoxyacetamide group at the C5 position. This compound is structurally analogous to bioactive pyrazole derivatives, such as those reported in insecticidal and anticancer research, though its specific pharmacological profile remains underexplored in the provided evidence .
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-12-10-16(21-17(25)11-26-13-6-3-2-4-7-13)24(23-12)19-22-18-14(20)8-5-9-15(18)27-19/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQKDXNASDUXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[1-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenoxyacetamide, is a thiazole derivative. Thiazole derivatives have been found to have diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the COX pathway, leading to reduced production of prostaglandins and thus reducing inflammation. Other thiazole derivatives have been found to have antimicrobial activity, potentially affecting the biochemical pathways of microbial cells. The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Given the known activities of thiazole derivatives, it is possible that this compound could have effects such as reducing inflammation, alleviating pain, or inhibiting the growth of microbial cells. The specific effects would depend on the compound’s targets and mode of action.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, including anti-inflammatory and anticancer activities. These compounds have been shown to interact with various enzymes, proteins, and other biomolecules, which could potentially include those involved in inflammatory and cancer pathways.
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives can inhibit the proliferation of certain cancer cell lines. They may also influence cell function by modulating the activity of inflammatory factors such as IL-6 and TNF-α.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-fluorobenzo[d]thiazole and 3-methyl-1H-pyrazole derivatives, followed by acylation with phenoxyacetic acid. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
Anticancer Properties
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it could significantly reduce inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
this compound has shown efficacy against a range of microbial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several pyrazole- and thiazole-based derivatives. Key comparisons include:
Key Observations :
- Linker Diversity: Unlike triazole-linked derivatives (), the direct phenoxyacetamide substitution in the target compound may reduce steric hindrance, favoring interactions with hydrophobic pockets .
- Bioisosteric Replacements: The phenoxy group in the target compound serves as a bioisostere for bulkier aryl groups (e.g., 4-bromophenyl in ’s 9c), balancing solubility and potency .
Pharmacological Potential
While direct biological data for the target compound are lacking, structural parallels suggest possible applications:
- Anticancer Activity : Thiazole and pyrazole moieties (e.g., ’s CDK7 inhibitors) are common in kinase-targeted therapies. The fluorobenzo[d]thiazole group may mimic ATP-binding motifs .
- Insecticidal Activity : Pyrazole acetamides (e.g., ’s Fipronil derivatives) often target GABA receptors. The fluorine atom in the target compound could enhance CNS penetration .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide to improve yield and purity?
- Methodology :
- Stepwise Synthesis : Begin with the preparation of the 4-fluorobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds under acidic conditions. Subsequent coupling with 3-methyl-1H-pyrazole-5-amine requires controlled pH (6.5–7.5) to avoid side reactions .
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation. Final acetylation with phenoxyacetic acid chloride should be performed in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of phenoxyacetyl chloride to pyrazole intermediate) and employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions. For example, the 4-fluorobenzo[d]thiazole moiety shows characteristic deshielding of the C-2 thiazole carbon (~165 ppm in C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error. Fragmentation patterns can validate the phenoxyacetamide linkage .
- X-ray Crystallography : If crystalline, single-crystal analysis resolves bond angles and confirms stereoelectronic effects of the fluorine substituent .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) and inflammatory enzymes (COX-2) due to structural similarity to known thiazole-pyrazole inhibitors .
- Assay Conditions : Use in vitro enzymatic assays with recombinant proteins. For example, measure IC values at 10 µM–1 nM concentrations in triplicate to ensure reproducibility .
- Cytotoxicity Profiling : Test against normal cell lines (e.g., HEK-293) to establish selectivity indices before advancing to cancer cell lines .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiazole formation) be elucidated using spectroscopic and computational tools?
- Methodology :
- In Situ FT-IR : Monitor cyclization reactions in real time to detect intermediates like thioureas or carbodiimides .
- DFT Calculations : Use Gaussian 16 to model transition states for thiazole ring closure. Compare computed activation energies with experimental kinetic data .
- Isotopic Labeling : Introduce O or N labels to track atom migration during heterocycle formation .
Q. What computational strategies are recommended to predict the compound’s electronic properties and binding modes?
- Methodology :
- Wavefunction Analysis : Employ Multiwfn to calculate electrostatic potential (ESP) surfaces, highlighting nucleophilic/electrophilic regions for target interactions .
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to model binding to kinases. Validate with MD simulations (NAMD, 100 ns) to assess stability .
- QSAR Modeling : Build regression models using descriptors like LogP, polar surface area, and HOMO-LUMO gaps to correlate structure with bioactivity .
Q. How should contradictory data in biological assays (e.g., varying IC values across studies) be addressed?
- Methodology :
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration, pH 7.4) to rule out protocol variability .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition datasets) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Proteomic Profiling : Use LC-MS/MS to confirm target engagement in cell lysates, distinguishing direct inhibition from off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
